Anticonvulsant Efficacy in Maximal Electroshock Seizure (MES) Model with Favorable Therapeutic Window
Pentadecanoyl-EA was identified in a study synthesizing and screening a series of N-(2-hydroxyethyl)amide derivatives for anticonvulsant activity [1]. While specific ED50/TD50 values for the C15 compound are not reported in the abstract, the study confirms its significant anticonvulsant efficacy in the Maximal Electroshock (MES) test in mice with a notable lack of toxicity [1]. For procurement decisions, the performance of its closest structural analogs in the same study provides critical context. N-(2-hydroxyethyl)palmitamide (C16:0 analog) exhibited an ED50 of 23.3 mg/kg and a TD50 > 1000 mg/kg, yielding a Protective Index (PI = TD50/ED50) greater than 42.9, vastly outperforming the clinical standard valproate (PI = 1.6) in the same assay [1]. This class-level inference suggests a similarly favorable therapeutic index for the C15:0 compound, Pentadecanoyl-EA, distinguishing it as a promising research tool.
| Evidence Dimension | Anticonvulsant Potency and Neurotoxicity (Therapeutic Index) |
|---|---|
| Target Compound Data | Significant anticonvulsant efficacy in MES test; no significant toxicity (specific ED50/TD50 not reported in abstract). |
| Comparator Or Baseline | N-(2-hydroxyethyl)palmitamide (C16:0 analog): ED50 = 23.3 mg/kg, TD50 > 1000 mg/kg, PI > 42.9. Valproate: PI = 1.6. |
| Quantified Difference | Analog (C16:0) PI > 42.9 vs. Valproate PI = 1.6. This indicates a >25-fold improvement in the therapeutic index for this NAE subclass. |
| Conditions | Maximal electroshock seizure (MES) test and rotarod toxicity test in mice; intraperitoneal administration. |
Why This Matters
This data demonstrates the N-(2-hydroxyethyl)amide scaffold, which Pentadecanoyl-EA shares, possesses a superior therapeutic index compared to valproate, making it a compelling candidate for epilepsy research where a wide safety margin is paramount.
- [1] Guan LP, et al. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Arch Pharm (Weinheim). 2009 Jan;342(1):34-40. View Source
